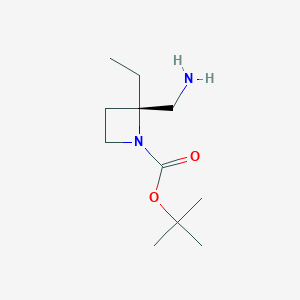

tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate

Descripción

tert-Butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate is a chiral azetidine derivative characterized by a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an aminomethyl group, and an ethyl substituent at the 2-position. The stereochemistry at the 2-position is specified as (S)-configuration, which is critical for its applications in asymmetric synthesis and pharmaceutical intermediates .

- Molecular Formula: C₁₂H₂₄N₂O₂

- Molecular Weight: 228.34 g/mol

- Key Features: The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps . The ethyl group introduces steric bulk, influencing reactivity and selectivity in coupling reactions . The aminomethyl side chain allows for further functionalization, such as amide bond formation or coordination in catalysis .

Propiedades

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-11(8-12)6-7-13(11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQBEHUDULEKJC-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN1C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CCN1C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801129304 | |

| Record name | 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-ethyl-, 1,1-dimethylethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801129304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630815-45-0 | |

| Record name | 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-ethyl-, 1,1-dimethylethyl ester, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630815-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-ethyl-, 1,1-dimethylethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801129304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the tert-butyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. The tert-butyl group can be introduced using tert-butyl esters or tert-butyl hydroperoxide in the presence of suitable catalysts .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to expose the secondary amine on the azetidine ring. Common reagents and conditions include:

Mechanistic Insight : Acidic protonation of the carbamate carbonyl facilitates cleavage, releasing CO₂ and tert-butanol. This reaction is critical for unmasking the azetidine nitrogen for further functionalization .

Functionalization of the Aminomethyl Group

The primary amine (-CH₂NH₂) undergoes typical nucleophilic reactions:

Acylation

-

Reagents : Acetyl chloride, anhydrides, or activated esters.

-

Conditions : Base (e.g., TEA, DIPEA) in DCM/THF at 0–25°C.

-

Example : Reaction with Boc-anhydride forms a stable urea derivative .

Schiff Base Formation

-

Reagents : Aldehydes/ketones (e.g., benzaldehyde).

-

Conditions : Catalytic acid (e.g., AcOH) in methanol, 25°C.

-

Application : Intermediate for heterocycle synthesis or coordination chemistry .

Azetidine Ring Reactivity

The strained four-membered azetidine ring participates in ring-opening or substitution reactions under controlled conditions:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 60°C (for bromo analogs) | Ring-expanded products | |

| Acidic Ring-Opening | H₂SO₄, HCl | Linear amine derivatives |

Note : Substitution reactions are less common in this scaffold due to the absence of leaving groups (e.g., bromine in tert-butyl 3-bromoazetidine-1-carboxylate) .

Stereochemical Considerations

The (2S) configuration influences reaction outcomes:

-

Chiral Retention : Deprotection and acylation typically preserve stereochemistry.

-

Ring-Opening : May lead to racemization under harsh acidic/basic conditions .

Comparative Reactivity of Analogs

Reactions observed in structurally related compounds (e.g., tert-butyl 3-bromoazetidine-1-carboxylate) provide insights:

Key Challenges and Considerations

-

Competing Reactivity : The primary amine may require protection (e.g., as a Boc or Fmoc derivative) prior to azetidine ring functionalization .

-

Solubility : Polar aprotic solvents (DMF, NMP) enhance reactivity in substitution reactions .

-

Thermal Stability : Prolonged heating (>80°C) may degrade the azetidine ring .

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

One of the primary applications of tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate is its use as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it serves as a precursor in the production of Edoxaban, an oral anticoagulant used to prevent blood clots. The synthesis method described in patent WO2019158550A1 highlights the advantages of using this compound to achieve higher yields and purities compared to traditional methods .

Anticoagulant Development

Edoxaban, which is derived from this compound, has been extensively studied for its efficacy and safety in treating conditions such as atrial fibrillation and venous thromboembolism. The structural properties of tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate contribute to the pharmacokinetic profiles that are favorable for anticoagulant activity .

Potential Biological Activities

Research indicates that this compound may exhibit various biological activities beyond its role in anticoagulation. Preliminary studies suggest potential interactions with biological targets that could lead to novel therapeutic applications .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of Edoxaban highlighted the utility of tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate in improving reaction yields. By employing neutral forms of reagents during synthesis, researchers achieved enhanced efficiency and reduced viscosity issues typically encountered in industrial-scale productions .

Case Study 2: Pharmacological Investigations

Investigations into the pharmacological properties of related compounds have opened avenues for exploring new therapeutic uses for tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate. For instance, analogs have shown promise in modulating neurotransmitter systems, suggesting potential applications in neuropharmacology .

Mecanismo De Acción

The mechanism by which tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Substituent Variations on the Azetidine Core

The following table summarizes key structural analogs and their distinguishing features:

Ring Size and Heteroatom Modifications

- Pyrrolidine Analogs: tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate (5-membered ring) exhibits reduced ring strain compared to azetidines, leading to higher thermal stability. However, the larger ring size may reduce conformational rigidity in catalysis . tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate introduces fluorine for metabolic resistance and hydrogen-bonding modulation, expanding utility in drug design .

Stereochemical Considerations

Q & A

Q. Kinetic Data :

| Condition | Half-life (25°C) |

|---|---|

| 50% TFA/DCM | 2–4 hours |

| 1M NaOH/MeOH | >48 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.